molecular formula C19H13CaClN2O6S B13780698 calcium;3-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate CAS No. 67892-49-3

calcium;3-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate

Cat. No.: B13780698
CAS No.: 67892-49-3
M. Wt: 472.9 g/mol
InChI Key: CFHVVACOVKOSIQ-UHFFFAOYSA-L
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Description

Calcium;3-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;3-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures. The use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities and the production of high-purity dye.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the azo group, leading to the formation of various oxidation products.

    Reduction: Reduction of the azo group can lead to the formation of amines, which can further participate in various chemical reactions.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids, while nucleophilic substitutions may involve bases or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction typically yields aromatic amines.

Scientific Research Applications

Calcium;3-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.

    Biology: Employed as a staining agent in histological studies to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its interaction with various molecular targets. The azo group can participate in electron transfer reactions, while the aromatic rings can interact with hydrophobic regions of proteins and other biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Calconcarboxylic acid: Another azo dye with similar structural features, used as an indicator in complexometric titrations.

    Acid Black 172: A related azo dye with applications in the textile industry.

Uniqueness

Calcium;3-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

67892-49-3

Molecular Formula

C19H13CaClN2O6S

Molecular Weight

472.9 g/mol

IUPAC Name

calcium;3-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate

InChI

InChI=1S/C19H15ClN2O6S.Ca/c1-2-12-15(20)8-11(29(26,27)28)9-16(12)21-22-17-13-6-4-3-5-10(13)7-14(18(17)23)19(24)25;/h3-9,23H,2H2,1H3,(H,24,25)(H,26,27,28);/q;+2/p-2

InChI Key

CFHVVACOVKOSIQ-UHFFFAOYSA-L

Canonical SMILES

CCC1=C(C=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-].[Ca+2]

Origin of Product

United States

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